3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
- The chloroacetyl group is introduced via a nucleophilic substitution reaction.
- Common reagents include chloroacetyl chloride and a base such as triethylamine.
- The reaction is typically carried out at low temperatures to control the reactivity.
Attachment of the Isopropyl-amino Group:
- The isopropyl-amino group is introduced through an amination reaction.
- Isopropylamine is reacted with the intermediate compound under controlled conditions, often in the presence of a catalyst.
Esterification:
- The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
- This is usually achieved using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel compounds with potential biological activity.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
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Formation of the Pyrrolidine Ring:
- Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the desired substituents.
- Reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Mechanism of Action
The mechanism of action of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrrolidine ring and isopropyl-amino group can contribute to binding affinity and specificity.
Comparison with Similar Compounds
- 3-{[(2-Bromo-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-{[(2-Iodo-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Comparison:
- The chloroacetyl group in the compound provides a balance of reactivity and stability, making it suitable for various synthetic applications.
- Bromine and iodine analogs may exhibit different reactivity profiles due to the varying electronegativity and size of the halogen atoms.
- The chloro derivative is often preferred for its moderate reactivity and availability.
This detailed overview provides a comprehensive understanding of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)8-16)10-12-6-7-17(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZPXQIXMMWSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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